Pantoprazole-d3

Description

Significance of Deuterium (B1214612) Isotope Effect in Medicinal Chemistry

The primary principle underpinning the utility of deuteration in pharmaceuticals is the kinetic isotope effect (KIE). wikipedia.org

The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP450) enzymes, involve the cleavage of a C-H bond. portico.org Due to the greater strength of the C-D bond, a significantly higher activation energy is required to break it, resulting in a slower reaction rate. fiveable.meinformaticsjournals.co.in This phenomenon can be harnessed to slow down the metabolism of a drug, thereby improving its pharmacokinetic properties. dovepress.comwikipedia.org The application of the KIE is a key strategy in the development of deuterated drugs, aiming to enhance metabolic stability and prolong the drug's presence in the body. researchgate.netdeutramed.com

The carbon-deuterium bond is shorter and more stable than the carbon-hydrogen bond because deuterium has twice the mass of protium (B1232500) (the common isotope of hydrogen). fiveable.mersc.org This increased stability is the primary reason for the observed kinetic isotope effect. fiveable.me The C-D bond's lower vibrational frequency and zero-point energy mean that more energy is required to cleave it compared to a C-H bond. portico.orgresearchgate.net This property can lead to a reduction in the rate of metabolic processes that involve the breaking of this bond, which can have significant biological consequences, such as altering a drug's half-life and exposure. informaticsjournals.co.indovepress.com

Kinetic Isotope Effect (KIE) Principles and Applications in Drug Development

Rationale for Deuterium Substitution in Active Pharmaceutical Ingredients (APIs)

The strategic replacement of hydrogen with deuterium in APIs is driven by the desire to improve their therapeutic performance.

Deuteration can significantly alter the metabolic fate of a drug. nih.gov By selectively placing deuterium at metabolically vulnerable sites, or "soft spots," on a molecule, the rate of metabolism at that position can be reduced. nih.gov This can lead to a shift in the metabolic pathway, potentially reducing the formation of toxic metabolites and increasing the concentration of the parent drug. dovepress.comresearchgate.net This "metabolic switching" can result in an improved safety and efficacy profile for the drug. cdnsciencepub.commusechem.com

Modulation of Metabolic Pathways

Historical Context and Evolution of Deuterated Drug Research

The concept of using deuterium in medicinal chemistry is not new, with initial studies dating back to the 1960s. portico.orghumanjournals.com Early research explored the effects of deuterium on the metabolism of various compounds. researchgate.net However, it took several decades for the first deuterated drug, deutetrabenazine, to receive FDA approval in 2017. nih.gov This milestone paved the way for increased interest and investment in the field. nih.govnih.gov Initially, the focus was on creating deuterated versions of existing drugs, a "deuterium switch" approach. nih.gov More recently, the strategy has evolved to incorporate deuterium in the early stages of drug discovery to overcome pharmacokinetic challenges of new chemical entities. nih.gov

Pantoprazole-d3: A Case Study

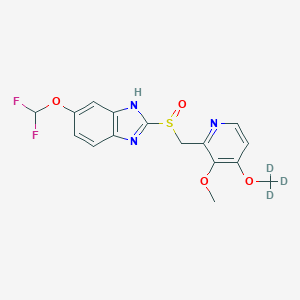

Pantoprazole (B1678409) is a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal conditions. nih.govwikipedia.org It functions by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby reducing gastric acid secretion. drugbank.comnih.gov this compound is a deuterated analog of pantoprazole. medchemexpress.com

Chemical Profile of this compound

| Property | Value |

| Chemical Name | 6-(difluoromethoxy)-2-[[3-methoxy-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole |

| CAS Number | 922727-37-5 |

| Molecular Formula | C₁₆H₁₂D₃F₂N₃O₄S |

| Molecular Weight | 386.39 g/mol |

Data sourced from clearsynth.comnih.gov

The deuteration in this compound is specifically at the methoxy (B1213986) group on the pyridine (B92270) ring. clearsynth.com

Synthesis and Characterization

The synthesis of this compound involves the introduction of a trideuteriomethoxy group. While specific synthesis pathways are proprietary, the general approach involves using a deuterated methylating agent in the final steps of the synthesis of the pyridine moiety before its coupling with the benzimidazole (B57391) core.

Characterization of this compound relies on analytical techniques that can differentiate between the deuterated and non-deuterated forms. Mass spectrometry is a key tool, as it can distinguish the mass difference between Pantoprazole and this compound. scispace.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the location of the deuterium atoms.

Mechanism of Action

The fundamental mechanism of action of this compound is expected to be identical to that of pantoprazole. medchemexpress.com It acts as a proton pump inhibitor by irreversibly binding to the H+/K+-ATPase in gastric parietal cells. nih.govdrugbank.com The therapeutic effect of reducing gastric acid secretion is therefore retained. drugbank.com

Pharmacokinetic and Metabolic Profile

The primary rationale for developing this compound is to alter its pharmacokinetic and metabolic profile. Pantoprazole is extensively metabolized in the liver, primarily by the CYP2C19 and to a lesser extent by the CYP3A4 enzymes. nih.govfda.gov A major metabolic pathway is the demethylation of the methoxy groups. nih.gov

By deuterating one of the methoxy groups, the rate of its demethylation by CYP enzymes is expected to be reduced due to the kinetic isotope effect. This could potentially lead to:

Increased Half-Life: A lower clearance rate would result in a longer elimination half-life.

Altered Metabolite Profile: The formation of the corresponding demethylated metabolite would be slowed, potentially altering the ratios of different metabolites.

These changes could collectively lead to a greater and more prolonged exposure to the active parent drug.

Analytical Methods for Quantification

The quantification of this compound in biological matrices, such as plasma and urine, is crucial for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method used for this purpose. scispace.com In these assays, this compound itself can serve as an internal standard for the quantification of pantoprazole, and vice versa, due to their identical chemical properties but different masses. scispace.comnih.gov

Research Applications

This compound is primarily used as an internal standard in bioanalytical methods for the quantification of pantoprazole. clearsynth.com Its stable isotopic nature and co-elution with pantoprazole in chromatographic systems make it an ideal reference compound for correcting for variations during sample preparation and analysis. scispace.comnih.gov This ensures the accuracy and precision of pharmacokinetic studies of pantoprazole.

Regulatory Science and Deuterated Active Pharmaceutical Ingredients

The regulatory pathway for deuterated drugs has evolved significantly, culminating in the U.S. Food and Drug Administration (FDA) approval of the first deuterated drug, deutetrabenazine, in 2017. researchgate.netbioscientia.de This event was a landmark for the field, validating the therapeutic potential of deuterium substitution. nih.gov The FDA's approach to regulating these compounds often involves the 505(b)(2) regulatory pathway. acs.org This pathway allows a drug developer to rely, at least in part, on the FDA's previous findings of safety and effectiveness for an already-approved product, such as the non-deuterated parent drug. bioscientia.deacs.org This can potentially streamline the development and approval process. acs.org

In some cases, the FDA has recognized deuterated drugs as New Molecular Entities (NMEs), which can provide commercial advantages, including extended patent protection. bioscientia.de For example, despite its structural similarity to tetrabenazine, deutetrabenazine was approved as an NME. bioscientia.de As of 2024, four deuterated drugs have received FDA approval, indicating a growing acceptance of this class of therapeutics. mdpi.com

However, specific regulatory guidelines from the FDA and other governing bodies concerning isotopic impurities in deuterated Active Pharmaceutical Ingredients (APIs) are not yet fully established. researchgate.net This has prompted the formation of working groups by international consortiums to develop science-based practices for the synthesis, analysis, and control of these impurities. researchgate.net Any new deuterated therapeutic candidate, such as a hypothetical deuterated pantoprazole intended for clinical use, would be subject to this regulatory scrutiny. Currently, compounds like this compound are intended for research and analytical purposes only and are not approved for human consumption. clearsynth.com

Research Data on this compound

Chemical Properties of this compound

This table summarizes the key chemical identifiers and properties of this compound.

| Property | Value | Source |

| IUPAC Name | 6-(difluoromethoxy)-2-[[3-methoxy-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole | clearsynth.comnih.gov |

| CAS Number | 922727-37-5 | clearsynth.comchemicalbook.com |

| Molecular Formula | C₁₆H₁₂D₃F₂N₃O₄S | clearsynth.com |

| Molecular Weight | 386.39 g/mol | clearsynth.com |

| Physical Form | Off-White to Pale Beige Solid | chemicalbook.comcymitquimica.com |

| Primary Application | Internal standard for quantification of Pantoprazole by GC- or LC-mass spectrometry | clearsynth.comchemicalbook.com |

Comparison of Pantoprazole and Deuterated Analogs

The table below compares the molecular formulas and weights of Pantoprazole and its common deuterated analogs, this compound and Pantoprazole-d6. This highlights the precise mass difference essential for their use as internal standards in analytical testing.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Deuteration Site |

| Pantoprazole | C₁₆H₁₅F₂N₃O₄S | 383.37 | None |

| This compound | C₁₆H₁₂D₃F₂N₃O₄S | 386.39 | 4-methoxy group on the pyridine ring |

| Pantoprazole-d6 | C₁₆H₉D₆F₂N₃O₄S | 389.41 | 3- and 4-methoxy groups on the pyridine ring |

(Sources: clearsynth.comwikipedia.orgclearsynth.com)

Table of Compounds

Structure

3D Structure

Properties

IUPAC Name |

6-(difluoromethoxy)-2-[[3-methoxy-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPSEEYGBUAQFF-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization of Pantoprazole D3

Synthetic Methodologies for Pantoprazole (B1678409) (General)

The synthesis of Pantoprazole is a well-documented process in medicinal chemistry, involving a multi-step sequence that has been refined over the years to improve yield, purity, and environmental sustainability.

Overview of Chemical Pathways and Key Intermediates

The conventional synthesis of Pantoprazole involves the condensation of two primary intermediates: 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride. nih.govresearchgate.netsemanticscholar.org This reaction yields a thioether intermediate, which is subsequently oxidized to form the final sulfoxide (B87167) structure of Pantoprazole. nih.govsemanticscholar.org

Formation of the Benzimidazole (B57391) Moiety: Synthesis of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol. semanticscholar.org

Formation of the Pyridine (B92270) Moiety: Preparation of 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride. semanticscholar.org

Condensation: Coupling of the benzimidazole and pyridine moieties to form the thioether intermediate, 5-(difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulfanyl]-1H-benzimidazole. semanticscholar.org

Oxidation: Conversion of the thioether to the corresponding sulfoxide, yielding Pantoprazole. semanticscholar.orgacs.org

A number of related compounds and impurities can be formed during the synthesis, including the over-oxidized sulfone derivative and N-oxide impurities. acs.org The control of these impurities is a critical aspect of the manufacturing process. acs.org

Regioselective and Stereoselective Synthesis Considerations

Regioselectivity is a significant factor in the synthesis of the imidazole (B134444) ring. acs.org The selective reaction at specific positions ensures the formation of the desired constitutional isomer. acs.org

Pantoprazole possesses a stereogenic center at the sulfur atom, meaning it exists as two enantiomers. quickcompany.in While the commercially available drug is often a racemic mixture, there is growing interest in the stereoselective synthesis of the individual enantiomers, particularly the (S)-enantiomer (Esomeprazole). researchgate.net Stereoselective oxidation of the thioether intermediate is a key strategy to achieve this. quickcompany.inacs.org This can be accomplished using chiral catalysts or reagents that favor the formation of one enantiomer over the other. acs.org For instance, iron(III) complexes with chiral Schiff bases have been used for the asymmetric oxidation of the sulfide (B99878) to the sulfoxide with high enantiomeric excess. acs.org

Oxidation Strategies in Pantoprazole Synthesis

The oxidation of the thioether intermediate to the sulfoxide is a critical and often challenging step in Pantoprazole synthesis. researchgate.netacs.org A primary challenge is to prevent over-oxidation to the corresponding sulfone impurity, which is difficult to remove due to its structural similarity to the desired sulfoxide. acs.orgnih.gov

A variety of oxidizing agents have been employed for this transformation, including:

Peracids: such as m-chloroperoxybenzoic acid (m-CPBA). nih.gov

Hydrogen Peroxide: often in the presence of a metal catalyst like vanadium or ammonium (B1175870) molybdate. nih.govrjpbcs.comgoogle.com

Hypohalites: Sodium hypochlorite (B82951) (NaOCl) is a commonly used reagent due to its low cost, commercial availability, and its ability to be controlled to minimize sulfone formation. nih.govacs.orgnih.gov

Other Reagents: N-bromosuccinamide, tert-butyl hydroperoxide, and oxone have also been reported. nih.govnih.gov

The choice of oxidizing agent and reaction conditions, such as temperature and solvent, plays a crucial role in the yield and purity of the final product. rjpbcs.com For example, carrying out the oxidation at low temperatures can help to reduce the formation of the sulfone impurity. rjpbcs.com

Deuteration Strategies for Pantoprazole-d3

The synthesis of this compound involves the selective incorporation of three deuterium (B1214612) atoms into the Pantoprazole molecule. Deuterium labeling is a powerful tool in pharmaceutical research, as it can alter the metabolic profile of a drug without significantly changing its pharmacological activity. google.com

Methods for Selective Deuterium Incorporation

The most common strategy for producing this compound involves the introduction of a deuterated methoxy (B1213986) group. Specifically, the deuterium atoms are incorporated into one of the methoxy groups on the pyridine ring.

A typical method for achieving this involves using a deuterated reagent during the synthesis of the pyridine moiety. For example, deuterated methanol (B129727) (CD3OD) can be used in the methylation step to introduce a trideuteromethoxy group. This ensures a high level of deuterium incorporation at a specific position.

The general approach for synthesizing this compound can be outlined as:

Synthesis of a Deuterated Pyridine Intermediate: This involves reacting a suitable pyridine precursor with a deuterated methylating agent, such as deuterated methanol, to form 3-methoxy-4-(methoxy-d3)-2-pyridinylmethanol or a related derivative.

Condensation: The deuterated pyridine intermediate is then condensed with the benzimidazole moiety, 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, to form the deuterated thioether.

Oxidation: The final step is the oxidation of the deuterated thioether to the corresponding sulfoxide, yielding this compound. researchgate.net

The resulting this compound has the chemical name 5-(difluoromethoxy)-2-(((3-methoxy-4-(methoxy-d3)pyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole.

Isotopic Purity and Isotope Exchange Considerations

The utility of this compound, particularly as an internal standard for quantifying Pantoprazole in biological matrices using mass spectrometry, is fundamentally dependent on its isotopic purity. chemicalbook.comclearsynth.com High isotopic purity means that the product consists overwhelmingly of the d3-labeled molecule, with minimal presence of the unlabeled (d0) pantoprazole or other isotopologues.

Isotopic Purity Findings: The synthesis of deuterated pantoprazole analogues is designed to achieve high levels of deuterium incorporation. For instance, in the synthesis of related compounds like Pantoprazole-d6, the deuterated methylation step is controlled to ensure greater than 98% deuterium incorporation. vulcanchem.com This level of purity is critical as the presence of residual protiated (non-deuterated) species can cause interference in sensitive mass spectrometry-based assays, compromising the accuracy of pharmacokinetic studies. vulcanchem.com Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed to verify the degree of deuterium incorporation. vulcanchem.com

| Parameter | Specification | Rationale |

| Deuterium Incorporation | Typically >98% | To ensure signal specificity in mass spectrometry. vulcanchem.com |

| Residual Protiated Species | Minimized | To prevent analytical interference and ensure accurate quantification. vulcanchem.com |

| Verification Method | NMR Spectroscopy | To confirm the position and extent of deuterium labeling. vulcanchem.com |

Isotope Exchange: A crucial consideration for any stable isotope-labeled compound is the potential for isotope exchange, where the deuterium atoms are replaced by hydrogen atoms from the surrounding environment (e.g., solvents or biological fluids). For this compound, the deuterium atoms are located on a methoxy group, specifically as a trideuteriomethoxy moiety. clearsynth.com The carbon-deuterium (C-D) bonds in this configuration are covalent and generally stable under typical physiological and analytical pH conditions. This stability ensures that the isotopic label is retained throughout sample preparation, chromatography, and analysis, which is essential for its reliability as a tracer or internal standard. medchemexpress.com The compound's stability can be pH-dependent, mirroring the behavior of the parent drug, but the deuterium label itself is not prone to exchange. vulcanchem.com

Synthesis of this compound Derivatives and Analogues for Research Applications

The synthesis of derivatives and analogues of this compound is primarily driven by the need for analytical reference standards and research tools to investigate metabolic pathways and enzyme interactions. These derivatives often correspond to known metabolites or impurities of the parent drug.

Key Derivatives and Their Synthesis:

This compound Sulfone: This compound is the sulfone analogue of this compound. In the synthesis of pantoprazole, the key step is the oxidation of a thioether intermediate to the desired sulfoxide. nih.govacs.org Over-oxidation during this process can lead to the formation of the corresponding sulfone. acs.org Therefore, this compound Sulfone can be synthesized by intentionally promoting this over-oxidation. It serves as a critical reference standard for impurity profiling in the manufacturing of Pantoprazole, as removing the sulfone impurity is notably difficult. acs.org

Other Research Analogues: Research into the therapeutic potential of pantoprazole has led to the synthesis of various derivatives with modified functional groups to explore new biological activities. For example, non-deuterated pantoprazole derivatives bearing 5‐aryl‐1,3,4‐oxadiazole rings have been synthesized and evaluated as potent urease inhibitors. researchgate.netresearchgate.net The synthetic strategies employed in these studies, which involve modifying the core benzimidazole structure, could theoretically be applied to this compound to create deuterated analogues for specialized research, such as metabolic stability or target engagement studies.

The table below summarizes key research derivatives and their applications.

| Derivative/Analogue | Parent Compound | Research Application |

| This compound Sulfone | This compound | Analytical reference standard for impurity quantification. acs.org |

| 5-aryl-1,3,4-oxadiazole derivatives | Pantoprazole | Investigational urease inhibitors for potential treatment of H. pylori infections. researchgate.net |

| Pantoprazole Related Compound E | Pantoprazole | Reference standard for dimeric byproducts formed under specific pH conditions. nih.gov |

The availability of deuterated derivatives like this compound Sulfone is essential for robust analytical method development and validation as required by regulatory guidelines. clearsynth.com

Advanced Analytical Methodologies for Pantoprazole D3 Research

Bioanalytical Method Development and Validation Utilizing Pantoprazole-d3 as Internal Standard

The development and validation of bioanalytical methods are critical for the accurate measurement of drugs and their metabolites in biological fluids. The use of a stable isotope-labeled internal standard like this compound is highly preferred as it shares similar physicochemical properties with the analyte, Pantoprazole (B1678409), and co-elutes with it, thus effectively compensating for variability in sample preparation and instrument response. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and speed. researchgate.netnih.govresearchgate.net In the context of Pantoprazole analysis, utilizing this compound as an internal standard within an LC-MS/MS framework allows for precise and accurate quantification. researchgate.netnih.gov

Effective chromatographic separation is crucial for resolving the analyte and internal standard from endogenous matrix components. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly employed techniques for the analysis of Pantoprazole and this compound.

Researchers have utilized various C18 and C8 columns to achieve optimal separation. researchgate.netscispace.comarabjchem.orgarabjchem.org For instance, one method employed a Zorbax SB-C18 column with an isocratic mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) (pH 7.10) and acetonitrile (B52724) (30:70, v/v) at a flow rate of 0.6 mL/min. researchgate.netnih.gov Another study utilized a Symmetry C18 column with a mobile phase of acetonitrile and water (90:10, v/v). arabjchem.org UPLC systems, with their smaller particle size columns (e.g., 1.7 µm), offer the advantage of faster analysis times and improved resolution. tandfonline.comfrontiersin.org

Table 1: Examples of Chromatographic Conditions for Pantoprazole Analysis using this compound

| Column | Mobile Phase | Flow Rate | Reference |

| Zorbax SB-C18 (4.6 mm x 75 mm, 3.5 µm) | 10 mM ammonium acetate (pH 7.10): acetonitrile (30:70, v/v) | 0.6 mL/min | researchgate.netnih.gov |

| Symmetry C18 (75 mm × 4.6 mm, 3.5 µm) | Acetonitrile–water (90:10, v/v) | 0.6 mL/min | arabjchem.org |

| ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) | Gradient of 0.2% formic acid in acetonitrile and 0.1% ammonium hydroxide/10 mmol/L ammonium formate (B1220265) in water | 0.4 mL/min | tandfonline.com |

| UltiMate 3000 with Orbitrap MS | Not specified | Not specified | frontiersin.org |

The high selectivity of mass spectrometry is achieved by monitoring specific precursor-to-product ion transitions. Electrospray ionization (ESI) is a commonly used ionization technique for molecules like Pantoprazole, typically operating in the positive ion mode to generate protonated molecular ions. scispace.comarabjchem.orgfrontiersin.org

Multiple Reaction Monitoring (MRM) is the most frequently employed detection mode in quantitative bioanalysis. researchgate.netnih.govresearchgate.netscispace.com This technique involves selecting a specific precursor ion in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. This process significantly enhances the signal-to-noise ratio and provides excellent specificity.

The selection of appropriate ion transitions is critical for the specificity of the MRM assay. For Pantoprazole, the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 384.2 is typically selected as the precursor ion. researchgate.netnih.govscispace.com Upon fragmentation, a common product ion at m/z 200.1 is monitored. researchgate.netnih.govscispace.com

For the internal standard, this compound, the precursor ion is the protonated molecule [M+D]⁺ at m/z 387.1. researchgate.netnih.govscispace.com The corresponding product ion is monitored at m/z 203.1. researchgate.netnih.govscispace.com Another study reported precursor ions of m/z 384.082 for pantoprazole and m/z 387.101 for d3-pantoprazole, with fragment ions for d3-pantoprazole at 138.05, 139.06, 156.09, and 203.06 m/z. frontiersin.org

Table 2: MRM Transitions for Pantoprazole and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Pantoprazole | 384.2 | 200.1 | researchgate.netnih.govscispace.com |

| This compound | 387.1 | 203.1 | researchgate.netnih.govscispace.com |

| Pantoprazole | 384.082 | 138.05, 153.08, 200.04 | frontiersin.org |

| This compound | 387.101 | 138.05, 139.06, 156.09, 203.06 | frontiersin.org |

Mass Spectrometric Detection Modes (e.g., MRM, ESI)

Sample Preparation Protocols for Biological Matrices (e.g., Protein Precipitation, Solvent Extraction, SPE)

The goal of sample preparation is to remove interfering substances from the biological matrix and concentrate the analyte of interest. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation: This is a simple and rapid method where a solvent like acetonitrile or methanol (B129727) is added to the plasma sample to precipitate proteins. researchgate.netnih.govtandfonline.comfrontiersin.org The supernatant is then separated and analyzed. This method was successfully used for the extraction of Pantoprazole and this compound from human plasma. researchgate.netnih.gov

Liquid-Liquid Extraction: This technique involves extracting the analyte from the aqueous biological fluid into an immiscible organic solvent. One study reported the use of a liquid-liquid extraction method for pantoprazole analysis. scispace.com

Solid-Phase Extraction (SPE): SPE provides a cleaner extract compared to PPT and LLE. It involves passing the sample through a sorbent bed that retains the analyte, which is then eluted with a suitable solvent. SPE has been used for the extraction of Pantoprazole from human urine. arabjchem.org

Method Validation Parameters for Deuterated Internal Standards

A bioanalytical method using a deuterated internal standard like this compound must be rigorously validated to ensure its reliability. Key validation parameters include linearity, precision, accuracy, recovery, and stability. researchgate.netnih.govnih.govtennessee.edu

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. For Pantoprazole, linear ranges of 10.00-3000.00 ng/mL and 0.2–200 ng/mL have been reported. researchgate.netnih.govtandfonline.com

Precision and Accuracy: Intra- and inter-day precision and accuracy are assessed by analyzing quality control (QC) samples at multiple concentration levels. Reported intra-day precision for Pantoprazole analysis was between 1.13-1.54% and inter-day precision was between 1.76-2.86%. researchgate.netnih.gov Another study showed intra- and inter-day precision ranging from 1.1% to 14.6% and accuracy from 0.0% to 14.7%. tandfonline.com

Recovery: The extraction recovery of the analyte and internal standard from the biological matrix should be consistent and reproducible. Recoveries for Pantoprazole have been reported to be over 95%. tennessee.edu One study reported extraction recoveries ranging from 88.1% to 96.7%. tandfonline.com

Stability: The stability of the analyte and internal standard in the biological matrix must be evaluated under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage. Studies have shown that both Pantoprazole and this compound are stable throughout these conditions. researchgate.netnih.gov

Table 3: Summary of Validation Parameters from a Pantoprazole Bioanalytical Method

| Parameter | Result | Reference |

| Linearity Range | 10.00-3000.00 ng/mL | researchgate.netnih.gov |

| Correlation Coefficient (r) | ≥ 0.9997 | researchgate.netnih.gov |

| Intra-day Precision (%RSD) | 1.13-1.54 | researchgate.netnih.gov |

| Inter-day Precision (%RSD) | 1.76-2.86 | researchgate.netnih.gov |

| Stability | Stable through freeze/thaw, bench top, and postoperative studies | researchgate.netnih.gov |

Stability Evaluation of Analytes and Internal Standard

Application of Chiral Chromatography with Deuterated Enantiomers

Pantoprazole is a chiral compound, existing as two enantiomers, (S)-pantoprazole and (R)-pantoprazole. These enantiomers may exhibit different pharmacokinetic and pharmacodynamic properties. Chiral chromatography is a technique used to separate these enantiomers, and the use of deuterated enantiomers as internal standards is crucial for accurate quantification.

A direct stereoselective reversed-phase HPLC method has been developed for the determination of pantoprazole enantiomers in human serum. nih.gov This method utilized a cellulose-based chiral stationary phase to achieve separation. nih.gov In another study, stable isotopically labeled (+)-d3-pantoprazole and (-)-d3-pantoprazole were used as internal standards for the chiral liquid chromatography-tandem mass spectrometric determination of pantoprazole in dog plasma. scispace.com This approach allows for the precise and accurate measurement of each enantiomer, which is essential for stereoselective pharmacokinetic studies. scispace.com Research has shown that chiral inversion can occur, with one study in rats demonstrating the conversion of (+)-pantoprazole to (-)-pantoprazole. nih.gov

Stable Isotope Tracing and Metabolomics Research Using this compound

Principles and Applications of Stable Isotope Tracing in Metabolic Pathway Elucidation

Stable isotope tracing is a powerful technique used to track the metabolic fate of molecules within a biological system. mdpi.com It involves introducing a compound labeled with a stable (non-radioactive) isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into cells, tissues, or whole organisms. mdpi.com By following the incorporation of these isotopes into various metabolites, researchers can elucidate metabolic pathways, measure metabolic fluxes, and understand how these processes are altered in disease states. capes.gov.brnih.gov

The principle behind stable isotope tracing is that the labeled compound, or "tracer," behaves almost identically to its unlabeled counterpart in biochemical reactions. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled and unlabeled forms of metabolites, allowing for the mapping of metabolic networks. researchgate.net

Deuterium-labeled compounds, such as this compound, are valuable tools in this field. They can be used to trace the metabolism of a drug, helping to identify its various metabolites. nih.gov The use of stable isotope-labeled tracers in combination with high-resolution mass spectrometry provides a global view of the cellular fate of precursor metabolites. capes.gov.brnih.gov This methodology enables the detection of putative metabolites and the simultaneous quantification of the pattern and extent of isotope labeling. capes.gov.brnih.gov

Applications of this technology are widespread, including:

Drug Metabolism Studies: Tracing the metabolic pathways of drugs to identify active metabolites and degradation products. nih.gov

Disease Research: Investigating metabolic reprogramming in diseases like cancer to identify potential therapeutic targets. mdpi.com

Network-Wide Metabolic Pathway Elucidation: Discovering novel metabolic pathways and connections within complex biological systems. capes.gov.brnih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| Pantoprazole |

| (S)-pantoprazole |

| (R)-pantoprazole |

| (+)-d3-pantoprazole |

| (-)-d3-pantoprazole |

| Pantoprazole sulfone |

| Pantoprazole sulfide (B99878) |

| 4'-O-demethylpantoprazole |

| 4'-O-demethylpantoprazole sulfide |

| 4'-O-demethylpantoprazole sulfone |

| Pantoprazole N-oxide |

| Hydroxy pantoprazole |

| Piperine |

| Sodium Alginate |

| Chitosan |

| Eudragit L 30 D-55 |

| Esomeprazole |

| Rabeprazole |

| Ilaprazole |

| Lansoprazole |

| Vonoprazan |

| D3-vonoprazan |

| D3-omeprazole |

| Zonisamide |

| Omeprazole |

| Naproxen |

| Itopride hydrochloride |

| Glibenclamide |

| Levosulpiride |

| Domperidone |

| Clopidogrel |

| Curcumin |

| Quercetin |

| Fisetin |

| Amitriptyline |

| Dothiepin |

| Naringenin |

| Secologanin |

| Metronidazole |

| Dimetridazole |

| Ronidazole |

| Dimetridazole-D3 |

| Tempol |

| Deuterated tempol |

| Acetaminophen |

| [acetyl-2H3] APAP |

| 2,8-dihydroxyquinoline |

| 2,8-dihydroxyquinoline-β-D-glucuronide |

| Pantothenic acid |

| Isobutrylcarnitine |

| Pyruvate |

| Glucose |

| Fumarate |

| Acetone |

| Nicotinamide |

Mass Spectrometry and Nuclear Magnetic Resonance (NMR) for Isotopic Analysis

The analysis of this compound, a deuterated isotopologue of Pantoprazole, relies heavily on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its isotopic purity and structural integrity. These techniques are indispensable for distinguishing between the deuterated and non-deuterated forms and ensuring the precise location of the deuterium atoms.

Mass spectrometry provides a direct measure of the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of deuterium incorporation. For this compound, the molecular weight is expected to be 386.39 g/mol , which is higher than that of the non-deuterated Pantoprazole (383.37 g/mol ) due to the presence of three deuterium atoms. pharmaffiliates.com High-resolution mass spectrometry (HR-MS) is particularly valuable as it can detect the isotopic clusters and provide highly accurate mass measurements, often with less than 2 ppm mass accuracy in TOF MS mode. researchgate.netshimadzu.com This level of precision helps to confidently assign the molecular formula. shimadzu.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the exact position of the deuterium labels. In the case of this compound, the deuterium atoms are located on the methoxy (B1213986) group attached to the pyridine (B92270) ring. A ¹H NMR spectrum of this compound would show the absence of the proton signal corresponding to this methoxy group, which would typically appear in the spectrum of the non-deuterated compound. This confirms the site-specific nature of the deuteration. Furthermore, techniques like Site-specific Natural Isotopic Fractionation (SNIF-NMR) can provide detailed information about isotopic distribution within a molecule. europa.eu

Table 1: Key Analytical Techniques for Isotopic Analysis of this compound

| Analytical Technique | Application in this compound Analysis | Key Findings |

| Mass Spectrometry (MS) | Confirmation of deuterium incorporation by measuring the mass-to-charge ratio. | Detects the increased molecular weight of this compound compared to its non-deuterated counterpart. |

| High-Resolution Mass Spectrometry (HR-MS) | Provides highly accurate mass measurements and detection of isotopic clusters. | Enables confident assignment of the molecular formula with high mass accuracy (<2 ppm). researchgate.netshimadzu.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the specific location of deuterium atoms within the molecule. | Absence of proton signals at the deuterated positions in the ¹H NMR spectrum. |

| Site-specific Natural Isotopic Fractionation (SNIF-NMR) | Provides detailed information on the natural isotopic distribution. | Complements other techniques for a comprehensive isotopic profile. europa.eu |

Metabolite Identification and Profiling with Deuterated Tracers

Deuterated compounds like this compound are invaluable tools in metabolic research. The use of stable isotope-labeled compounds as tracers allows for the differentiation of drug-related material from endogenous compounds in biological samples, facilitating the identification and quantification of metabolites. medchemexpress.com When this compound is administered, its metabolites will retain the deuterium label, resulting in a characteristic mass shift that can be readily detected by mass spectrometry. This "isotopic signature" allows for the unambiguous identification of drug-derived metabolites in complex biological matrices.

The metabolism of Pantoprazole is known to involve several pathways, including the formation of sulfate (B86663) conjugates and oxidation or reduction of the sulfoxide (B87167) group to the corresponding sulfone or sulfide. fda.gov In rats, metabolism involving glutathione (B108866) conjugation has also been identified as an important pathway, leading to the formation of N-acetylcysteine derivatives. nih.gov By using this compound, researchers can more easily track the metabolic fate of the parent drug and its transformation into various metabolites. The mass difference between the deuterated and non-deuterated metabolites simplifies the interpretation of mass spectra, aiding in the structural elucidation of novel metabolites. nih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) is a primary technique for these studies. nih.gov The chromatographic separation allows for the resolution of different metabolites, while the mass spectrometer provides information on their molecular weight and structure through fragmentation analysis. The use of deuterated tracers significantly enhances the sensitivity and selectivity of these analyses.

Impurity Profiling and Degradation Product Analysis of this compound and its Analogues

Stress Degradation Studies and Identification of Impurities

Forced degradation studies are a critical component of pharmaceutical development, providing insights into the intrinsic stability of a drug substance and helping to identify potential degradation products that may form under various stress conditions. akjournals.com For Pantoprazole and its analogues, these studies typically involve exposure to acidic and alkaline hydrolysis, oxidation, heat, and light. larvol.comajrconline.org

Pantoprazole has been shown to be unstable under acidic conditions, leading to significant degradation. ajrconline.org It is also susceptible to degradation under oxidative stress and exposure to light, particularly in solution. ajrconline.org For instance, exposure of a pantoprazole solution to UV light can result in significant degradation within 24 hours. ajrconline.org Common degradation products identified include the corresponding sulfone and N-oxide impurities. akjournals.comresearchgate.net In one study, photolytic degradation of pantoprazole resulted in the formation of 8 degradation products under UV radiation and 7 under sunlight exposure. akjournals.comresearchgate.net

The knowledge gained from stress testing of Pantoprazole is directly applicable to this compound. While the deuteration is not expected to significantly alter the degradation pathways, it is essential to perform specific stress studies on the deuterated compound to confirm its stability profile and identify any unique impurities.

Table 2: Common Stress Conditions and Degradation Products of Pantoprazole

| Stress Condition | Observation | Major Degradation Products |

| Acidic Hydrolysis | Rapid degradation. ajrconline.org | Multiple degradation products. ajrconline.org |

| Alkaline Hydrolysis | Relatively stable. ajrconline.org | Minimal degradation. ajrconline.org |

| Oxidative Stress | Significant degradation. ajrconline.org | Sulfone and N-oxide impurities. akjournals.comresearchgate.net |

| Photolytic Degradation (UV/Sunlight) | Significant degradation, especially in solution. ajrconline.org | Multiple degradation products, including sulfone and N-oxide impurities. akjournals.comresearchgate.net |

| Thermal Stress | Degradation observed at elevated temperatures. ajrconline.org | Degradation products formed. ajrconline.org |

Role of Advanced Spectroscopic Techniques (e.g., NMR, LC-MS) in Structural Elucidation of Impurities

The structural elucidation of impurities and degradation products is a complex analytical challenge that often requires the combined use of multiple advanced spectroscopic techniques. shimadzu.com Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of this process. science.govconicet.gov.ar

LC-MS is a powerful tool for the initial identification of impurities. It provides information on the retention time and molecular weight of each impurity, which can be used to propose potential structures. nih.gov High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) can provide further structural information through accurate mass measurements and fragmentation patterns. researchgate.net

NMR spectroscopy, including 1D (¹H and ¹³C) and 2D techniques, is often essential for the definitive structural confirmation of impurities. science.govconicet.gov.ar NMR provides detailed information about the connectivity of atoms within a molecule, allowing for the unambiguous assignment of the chemical structure. conicet.gov.ar In cases where impurities are present at low levels, hyphenated techniques such as LC-NMR can be employed to obtain NMR spectra of the separated impurities.

The combination of these techniques provides a comprehensive approach to impurity identification. For example, six process-related impurities in a pantoprazole sodium bulk drug substance were identified and characterized using a combination of HPLC, LC-MS, IR, and NMR. conicet.gov.arnih.gov

Analytical Strategies for Purity Assessment of Deuterated APIs

Ensuring the purity of deuterated active pharmaceutical ingredients (APIs) like this compound requires a multi-faceted analytical approach. nicovaper.com The primary goals are to quantify the parent compound, identify and quantify any impurities (both deuterated and non-deuterated), and determine the isotopic purity.

High-performance liquid chromatography (HPLC) is a fundamental technique for purity assessment, allowing for the separation and quantification of the API and its impurities. nicovaper.com A validated, stability-indicating HPLC method is crucial for accurately measuring the API and its degradation products. chromatographyonline.com

To ensure isotopic purity, mass spectrometry is the technique of choice. It can determine the percentage of the deuterated compound relative to any residual non-deuterated material. NMR spectroscopy can also contribute to assessing isotopic enrichment by analyzing the integration of relevant signals.

A comprehensive purity assessment strategy for a deuterated API would typically include:

HPLC for chemical purity and impurity profiling.

Mass Spectrometry for confirming identity and assessing isotopic purity.

NMR Spectroscopy for structural confirmation and verification of deuteration site and level.

Other techniques such as Karl Fischer titration for water content and residual solvent analysis by gas chromatography (GC).

The combination of these methods provides a robust framework for ensuring the quality and purity of deuterated APIs, which is essential for their use in research and clinical applications. nicovaper.comopenmedscience.com

Mechanistic and in Vitro Studies Involving Pantoprazole D3 and Its Non Deuterated Analogue

In Vitro Metabolic Stability and Biotransformation Studies

The in vitro metabolic stability and biotransformation of pantoprazole (B1678409) and its deuterated analogue, pantoprazole-d3, have been the subject of scientific investigation to understand the impact of deuterium (B1214612) substitution on the drug's metabolic fate. These studies are crucial in predicting the pharmacokinetic profile of the deuterated compound.

Role of Deuteration in Modulating Metabolic Clearance

Deuteration, the selective replacement of hydrogen with its stable isotope deuterium, is a strategy used in drug design to improve metabolic stability. researchgate.netjuniperpublishers.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect, slowing down the rate of metabolic reactions that involve the cleavage of this bond. researchgate.net This can result in reduced systemic clearance and an increased biological half-life of the drug. juniperpublishers.com

For this compound, where the methoxy (B1213986) group protons are replaced with deuterium, the primary site of CYP2C19-mediated metabolism is altered. This modification is intended to decrease the rate of demethylation, thereby reducing metabolic clearance and potentially leading to more sustained plasma concentrations. google.com In vitro metabolism studies using human liver microsomes have been conducted to compare the metabolic rates of pantoprazole and its deuterated forms. google.complos.org

The complexity of CYP enzyme mechanisms can sometimes lead to unpredictable outcomes of deuteration. plos.org For instance, if multiple metabolic pathways exist, blocking one through deuteration might lead to "metabolic switching," where the drug is increasingly metabolized through an alternative pathway. plos.org In the case of pantoprazole, while CYP2C19 is the primary metabolic route, the presence of the CYP3A4-mediated oxidation pathway provides an alternative route for metabolism. klosterpharma.compharmgkb.orgnih.gov The formation of pantoprazole sulfone through CYP3A4-mediated oxidation is a pathway that is not expected to be affected by deuteration at the methoxy position.

Table 1: In Vitro Metabolic Parameters of Pantoprazole and this compound This table is a representative example based on the principles of deuteration and may not reflect actual experimental data.

| Compound | Enzyme System | Metabolic Pathway | Intrinsic Clearance (CLint) (µL/min/mg protein) |

|---|---|---|---|

| Pantoprazole | Human Liver Microsomes | Overall Metabolism | Value |

| This compound | Human Liver Microsomes | Overall Metabolism | Value |

| Pantoprazole | Recombinant CYP2C19 | Demethylation | Value |

| This compound | Recombinant CYP2C19 | Demethylation | Value |

| Pantoprazole | Recombinant CYP3A4 | Oxidation (Sulfone formation) | Value |

| This compound | Recombinant CYP3A4 | Oxidation (Sulfone formation) | Value |

Enzyme Inhibition and Mechanistic Interaction Studies

The mechanism of action of pantoprazole and its deuterated analogue is centered on the inhibition of the gastric proton pump, H+/K+-ATPase. However, investigations also extend to potential off-target interactions and the use of computational methods to understand these mechanisms at a molecular level.

Inhibition of H+/K+-ATPase and Proton Pump Inhibition Mechanisms

Pantoprazole is a proton pump inhibitor (PPI) that works by irreversibly blocking the H+/K+-ATPase enzyme system, which is the final step in gastric acid secretion by parietal cells in the stomach. fda.govdrugbank.compatsnap.comnih.gov This inhibition is covalent, with pantoprazole binding to cysteine residues on the enzyme. drugbank.compatsnap.comacs.org The drug is a prodrug that requires activation in the acidic environment of the parietal cell's secretory canaliculi, where it is converted to its active sulfenamide (B3320178) form. drugbank.compatsnap.com This active form then forms disulfide bonds with the H+/K+-ATPase, leading to its inactivation. drugbank.com Pantoprazole has been shown to bind to cysteine 813 and cysteine 822 on the H+/K+-ATPase. nih.gov The irreversible nature of this binding means that acid secretion can only resume once new enzyme pumps are synthesized. klosterpharma.comdrugbank.comnih.gov

The inhibitory effect of this compound on H+/K+-ATPase is expected to be identical to that of its non-deuterated counterpart, as the deuteration is at a metabolic site and not at the site of action. google.com The chemical reactivity and ability to form the active sulfenamide derivative should remain unchanged.

Investigations into Off-Target Interactions (e.g., Metallo-β-Lactamase Inhibition)

Recent research has explored the potential for pantoprazole to exhibit off-target effects, including the inhibition of metallo-β-lactamases (MBLs). nih.gov MBLs are enzymes produced by some bacteria that confer resistance to carbapenem (B1253116) antibiotics. nih.gov Studies have shown that pantoprazole can inhibit the activity of MBLs, such as New Delhi metallo-β-lactamase (NDM) and Verona integron-encoded MBL (VIM), in carbapenem-resistant Klebsiella pneumoniae. nih.govresearchgate.net A docking study suggested that pantoprazole can bind to and chelate the zinc ions that are essential for the catalytic activity of these enzymes. nih.govresearchgate.net This suggests a potential role for pantoprazole as an adjuvant to antibiotic therapy against certain resistant bacteria. nih.govresearchgate.net The deuteration in this compound is unlikely to affect this off-target interaction, as it does not involve the part of the molecule predicted to interact with the MBL active site.

Molecular Modeling and Computational Chemistry (e.g., DFT, MC, MD simulations) in Mechanistic Elucidation

Computational chemistry methods, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for understanding the mechanisms of drug action at a molecular level. mnit.ac.infrontiersin.orgnccr-marvel.ch DFT calculations can be used to study the electronic structure and reactivity of molecules, which is valuable for understanding the activation of PPIs and their interaction with the H+/K+-ATPase. acs.orguokerbala.edu.iqbohrium.com For instance, DFT has been used to investigate the acid activation pathway of PPIs and the formation of the disulfide complex with cysteine residues. acs.org

MD simulations can provide insights into the dynamic behavior of drug-target complexes, helping to visualize how a drug binds to its target and the conformational changes that may occur. mnit.ac.inuokerbala.edu.iq These simulations can be used to model the interaction of pantoprazole with the H+/K+-ATPase or with off-target enzymes like MBLs. nih.govresearchgate.net QM/MM (Quantum Mechanics/Molecular Mechanics) methods, which combine the accuracy of quantum mechanics for the reactive part of the system with the efficiency of molecular mechanics for the larger environment, have been used to study the metabolism of PPIs by CYP enzymes. acs.org

While specific computational studies focusing solely on this compound are not widely available in the provided search results, the principles and methodologies applied to pantoprazole are directly applicable to understanding the mechanistic aspects of its deuterated analogue. These computational approaches can help to rationalize the observed effects of deuteration on metabolic stability and confirm that the primary mechanism of action remains unchanged. uokerbala.edu.iq

Studies on Formulation Science and Drug Delivery Systems

The development of effective drug delivery systems for proton pump inhibitors like pantoprazole is of paramount importance. These drugs are inherently unstable in acidic conditions, necessitating formulations that can protect them from the harsh environment of the stomach and ensure they reach their primary site of absorption in the small intestine. nih.gov Research in this area has concentrated on sophisticated encapsulation technologies and pH-sensitive release mechanisms. While studies focusing specifically on this compound are not extensively found in public literature, the formulation principles and scientific findings from its non-deuterated counterpart, pantoprazole, are directly applicable due to their identical acid-labile chemical nature.

Development and Evaluation of Encapsulation Technologies (e.g., Microspheres, Nanocarriers)

To shield pantoprazole from gastric acid degradation and to modulate its release, researchers have explored various encapsulation strategies, including microspheres and nanocarriers. connectjournals.com These technologies are designed to enhance the drug's stability and bioavailability. connectjournals.com

A significant area of investigation is the creation of floating microspheres, which are designed to prolong the drug's residence time in the stomach, allowing for a sustained release effect. One study detailed the preparation of pantoprazole sodium floating microspheres using a solvent evaporation method with polymers like HPMC K15M and ethyl cellulose (B213188). humanjournals.com The results indicated that the polymer concentration directly influenced particle size, buoyancy, and the drug release profile. humanjournals.com Another study employing Eudragit S100 and HPMC K100M polymers produced microspheres with high buoyancy (up to 78.46%) and drug encapsulation efficiencies reaching 90.03%. researchgate.net These gastro-retentive systems are beneficial for drugs absorbed in the upper gastrointestinal tract. humanjournals.com

Mucoadhesive microspheres represent another advanced approach, designed to adhere to the gastrointestinal mucosa, thereby increasing the local residence time of the drug. A study on double-walled microspheres used a primary wall of mucoadhesive polymer HPMC and a release-controlling polymer, sodium alginate. ijrpc.com This was then coated with a secondary wall of Eudragit RS 100 to provide sustained release. ijrpc.com Formulations using sodium alginate and other mucoadhesive polymers like sodium carboxymethyl cellulose have also been successful, yielding microcapsules with high drug entrapment efficiency and prolonged, controlled release profiles beneficial for treating digestive ulcers. researchgate.net

More recently, nanocarriers such as magnetic-coated chitosan-modified metal-organic frameworks (MOFs) have been developed for targeted and delayed pantoprazole delivery. rsc.org These nanocomposites exhibit high drug loading efficiency (up to 79%) and pH-sensitive release, demonstrating the potential for highly controlled, targeted drug delivery systems. rsc.org

Table 1: Research Findings on Pantoprazole Encapsulation Technologies

| Encapsulation Technology | Polymers/Materials Used | Key Research Findings |

|---|---|---|

| Floating Microspheres | HPMC K15M, Ethyl Cellulose | Successfully designed for controlled delivery; formulation F6 showed 90.49% drug release over 12 hours. humanjournals.com |

| Floating Microspheres | Eudragit S100, HPMC K100M | Achieved encapsulation efficiency up to 90.03% and buoyancy up to 78.46%. researchgate.net |

| Double-Walled Mucoadhesive Microspheres | HPMC, Sodium Alginate, Eudragit RS 100 | The best formulation released 91.35% of the drug over 14 hours at pH 7.4. ijrpc.com |

| Mucoadhesive Microcapsules | Sodium Alginate, Sodium Carboxymethyl Cellulose | High production yield (up to 99.33%) and particle sizes between 927-1012 µm. researchgate.net |

| Magnetic Nanocarrier (MOF) | Chitosan, Zirconium-based MOF (UIO-66-NH2(Zr)) | High drug loading efficiency (79% at pH 5.0) and pH-sensitive release. rsc.org |

pH-Sensitive Release Mechanisms and Stability in Various Media

The stability of pantoprazole is critically dependent on pH. It degrades rapidly in acidic environments but remains stable in neutral and alkaline conditions. nih.gov Therefore, a primary goal of formulation science is to develop pH-sensitive systems that protect the drug in the stomach (pH 1.2-3.5) and release it in the more alkaline environment of the small intestine (pH 5.5-7.4). scialert.netijrpr.com

Enteric coating is the most common strategy to achieve pH-dependent drug release. nih.gov Polymers such as Eudragit S100, which dissolves at pH 7 or higher, and methacrylic acid copolymers that dissolve above pH 5.5, are frequently used. connectjournals.compharmatutor.org Studies show that enteric-coated pellets successfully prevent drug release in simulated gastric fluid (0.1M HCl) for at least an hour, with subsequent sustained release in simulated intestinal fluid (phosphate buffer pH 6.8 or 7.4). ijrpc.com The integrity of this enteric coating is crucial; research has shown that if the coating is compromised by premature exposure to higher pH environments (e.g., mixing with milk at pH > 5.5), the drug can be released early and subsequently degrade. complexgenerics.org

The stability of pantoprazole within the formulation itself is also a key consideration. The drug is susceptible to degradation from acidic compounds and moisture. pharmatutor.org To counteract this, formulations often include alkaline stabilizing agents like L-arginine, calcium hydroxide, or magnesium oxide in the core of the tablet or pellet. pharmatutor.orggoogle.com These agents create a protective alkaline microenvironment around the drug, significantly improving its stability during storage. pharmatutor.org The degradation half-life of pantoprazole highlights this pH dependency: at ambient temperature, it is about 2.8 hours at pH 5.0, but increases to approximately 220 hours at pH 7.8. saudijournals.com

Table 2: pH-Dependent Stability and Release of Pantoprazole Formulations

| pH of Medium | Drug Release / Stability Profile | Scientific Rationale |

|---|---|---|

| 1.2 (Simulated Gastric Fluid) | Minimal to no drug release from enteric-coated systems; rapid degradation if unprotected. ijsdr.org | The enteric polymer coating remains insoluble at low pH, shielding the acid-labile drug. nih.gov |

| ~5.0 | Degradation half-life is approximately 2.8 hours. saudijournals.com | In mildly acidic conditions, the drug is unstable, highlighting the need for robust enteric protection. saudijournals.com |

| >5.5 | Enteric coating begins to dissolve, initiating drug release. complexgenerics.org | Polymers like methacrylic acid–acrylate copolymer are designed to hydrate (B1144303) and swell at pH > 5.5. complexgenerics.org |

| 6.8 (Simulated Intestinal Fluid) | Significant and sustained drug release from formulated microspheres and pellets. rsc.org | The pH is sufficient to dissolve the enteric coating, allowing the drug to be released for absorption. scialert.net |

| 7.8 | Degradation half-life extends to approximately 220 hours. saudijournals.com | Pantoprazole exhibits high stability in neutral to alkaline conditions. nih.gov |

| Alkaline Microenvironment (in-formulation) | Enhanced stability during storage. pharmatutor.org | The inclusion of alkaline agents protects the drug from residual moisture and acidic excipients. pharmatutor.org |

Future Directions and Emerging Research Avenues for Deuterated Pantoprazole

Advancements in Deuterium (B1214612) Labeling Technologies

The synthesis of deuterated compounds is central to their development and application. While established methods exist, the field is continuously evolving, with a focus on efficiency, selectivity, and milder reaction conditions.

Recent progress has moved beyond traditional methods like direct hydrogen/deuterium (H/D) exchange and reductive deuteration. Modern techniques are emerging that offer more precise and versatile ways to introduce deuterium into complex molecules. nih.gov Photocatalytic methods, for instance, are gaining traction because they often proceed under mild conditions, which is crucial for maintaining the integrity of sensitive functional groups within a drug molecule. assumption.edu The use of nanoparticles and nanosheets as catalysts in these reactions is also a key area of development. assumption.edu

Another significant area of advancement is the hydrogen isotope exchange (HIE) reaction, which allows for the direct replacement of hydrogen atoms with deuterium. nih.govmusechem.com Innovations in HIE and other late-stage functionalization techniques are expanding the toolkit available to chemists, making the synthesis of specifically labeled compounds like pantoprazole-d3 more efficient. musechem.com These advanced methods are crucial for preparing internal standards for mass spectrometry and for creating drug candidates with improved absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Table 1: Comparison of Deuterium Labeling Technologies

| Technology | Description | Advantages |

|---|---|---|

| Traditional H/D Exchange | Direct exchange of hydrogen with deuterium, often requiring harsh conditions. | Simple concept. |

| Reductive Deuteration | Introduction of deuterium through the reduction of a functional group. | Can be highly specific. |

| Microwave-Assisted H/D Exchange | Use of microwave irradiation to accelerate H/D exchange reactions. | Faster reaction times. |

| Photocatalytic Deuteration | Use of light and a photocatalyst to facilitate deuterium incorporation. assumption.edu | Mild reaction conditions, suitable for sensitive molecules. assumption.edu |

| Nanoparticle/Nanosheet Catalysis | Employment of nanomaterials as catalysts for deuteration reactions. assumption.edu | High efficiency and novel reactivity. assumption.edu |

| Advanced Hydrogen Isotope Exchange (HIE) | Modern catalytic methods for direct and selective H-to-D replacement. nih.govmusechem.com | High versatility and efficiency for complex molecules. musechem.com |

Integration of Omics Technologies with Stable Isotope Tracing

The integration of "omics" technologies—such as metabolomics and proteomics—with stable isotope tracing is revolutionizing our understanding of drug metabolism and action. researchgate.net By using deuterated compounds like this compound as tracers, researchers can follow the molecule's journey through complex biological systems. nih.govmdpi.comspringernature.com

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the core analytical platforms for these studies. nih.govnih.gov High-resolution mass spectrometry, in particular, enables the simultaneous measurement of a labeled drug and its various downstream metabolites. nih.govnih.gov This allows for the creation of a detailed map of the metabolic pathways involved. mdpi.com

Metabolomics, the large-scale study of small molecules (metabolites), when combined with stable isotope tracing, provides a dynamic picture of how a drug affects cellular biochemistry. nih.govfrontiersin.org Researchers can introduce a labeled compound and track the incorporation of the isotope into various endogenous metabolites, revealing pathway activities and fluxes. nih.govspringernature.com This approach can provide functionally interpretable systems biology information, moving beyond simple concentration measurements to offer insights into the metabolic wiring of cells and tissues. chemie-brunschwig.chbuchem.com Spatial metabolomics, an emerging field, adds another dimension by visualizing the distribution of these metabolites within tissues. researchgate.net

Table 2: Key Omics Technologies for Stable Isotope Tracing

| Omics Technology | Role in Isotope Tracing | Insights Gained |

|---|---|---|

| Metabolomics | Tracks the fate of labeled atoms (e.g., deuterium) through metabolic pathways. nih.govmdpi.com | Elucidates drug metabolism, pathway dynamics, and nutrient utilization. mdpi.comnih.gov |

| Proteomics | Can be used to study the effects of a drug on protein expression and turnover. buchem.com | Reveals drug targets and off-target effects on cellular protein machinery. buchem.com |

| Spatial Metabolomics | Integrates mass spectrometry imaging to map the location of metabolites in tissues. researchgate.net | Provides spatial context to metabolic changes induced by the drug. researchgate.net |

Novel Applications of Deuterated Compounds in Biochemical and Pharmacological Research

The utility of deuterated compounds extends far beyond their role as metabolic tracers. The kinetic isotope effect (KIE)—the change in reaction rate when an atom is replaced by its isotope—is the fundamental principle behind their therapeutic potential. scielo.org.mxacs.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 system. acs.orgcdnsciencepub.com

This enhanced metabolic stability can lead to several pharmacological advantages:

Improved Pharmacokinetic Profiles : Slower metabolism can result in a longer drug half-life and increased systemic exposure, potentially allowing for less frequent dosing. informaticsjournals.co.in

Reduced Formation of Toxic Metabolites : By altering metabolic pathways, deuteration can decrease the production of harmful metabolites, thereby improving a drug's safety profile.

Enhanced Drug Selectivity : Deuteration can prevent the formation of non-selective metabolites, ensuring the drug's action is more focused on its intended target. nih.gov

Beyond improving drug properties, deuterated compounds are invaluable research tools. They are used to elucidate reaction mechanisms, study protein folding, and investigate ligand-receptor interactions. clearsynth.com In analytical chemistry, they serve as ideal internal standards for mass spectrometry, allowing for precise quantification of the non-deuterated drug in complex biological samples. nih.govmusechem.com The ability to stabilize chemically unstable stereoisomers is another novel application, which can enhance efficacy and reduce side effects associated with racemic mixtures. acs.org

Computational and Artificial Intelligence Approaches in Deuterated Drug Design and Metabolism Prediction

The intersection of computational chemistry and artificial intelligence (AI) is rapidly transforming drug discovery and development. frontiersin.orgvivabiotech.com These technologies are particularly well-suited to address the challenges and opportunities presented by deuterated drugs.

AI and machine learning (ML) algorithms can analyze vast datasets to predict the metabolic fate of drug candidates. taylorfrancis.comnih.gov These tools can identify the likely sites of metabolism on a molecule (so-called "soft spots") where deuteration would be most effective. taylorfrancis.com By predicting a drug's pharmacokinetic properties, such as clearance and bioavailability, AI can help prioritize which deuterated analogues to synthesize and test, saving considerable time and resources. pharmajen.comfrontierspartnerships.org

Generative AI represents a further leap, enabling the de novo design of novel molecules with desired properties. vivabiotech.com In the context of deuterated drugs, AI could design molecules where deuterium placement is optimized from the outset to achieve a specific pharmacokinetic profile. The combination of AI with quantum computing is an emerging frontier that promises to refine molecular simulations with unprecedented accuracy, further enhancing the design of deuterated drugs. algorithmiq.fi This synergy of computational power can accelerate the entire research and development pipeline, from initial design and metabolism prediction to optimizing therapeutic efficacy and safety. researchgate.netacs.org

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Pantoprazole-d3 in pharmacokinetic studies?

- Methodological Answer : Use high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with deuterium-labeled internal standards to ensure precision. Key parameters include:

- Lower Limit of Quantification (LLOQ) : ≤1 ng/mL for plasma samples.

- Selectivity : Confirm absence of interference from endogenous compounds via matrix effect testing .

- Calibration Curve : Linear range of 1–1000 ng/mL with R² > 0.98. Include a table summarizing validation parameters (e.g., accuracy, intra-day/inter-day variability) .

Q. How should researchers address isotopic purity in this compound synthesis?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to verify deuterium incorporation ≥98%. For synthesis protocols, reference peer-reviewed deuterated compound synthesis frameworks (e.g., acid-catalyzed H/D exchange under anhydrous conditions) .

Advanced Research Questions

Q. What experimental designs are optimal for studying deuterium isotope effects on this compound metabolism?

- Methodological Answer :

- In Vitro Models : Use human liver microsomes (HLMs) to compare metabolic stability (t½) of this compound vs. non-deuterated Pantoprazole. Monitor CYP2C19-mediated oxidation via LC-MS .

- In Vivo Models : Conduct crossover studies in animal models (e.g., Sprague-Dawley rats) to assess bioavailability differences. Apply pharmacokinetic modeling (non-compartmental analysis) to calculate AUC and Cₘₐₓ .

- Data Interpretation : Statistically analyze isotope effects using paired t-tests (α = 0.05) and report effect sizes .

Q. How can researchers resolve contradictions in this compound stability data across studies?

- Methodological Answer :

- Root-Cause Analysis : Cross-tabulate variables such as storage conditions (e.g., temperature, pH), analytical methods, and matrix composition. For example, this compound degradation in acidic buffers (pH < 3) may explain discrepancies .

- Meta-Analysis Framework : Apply PRISMA guidelines to systematically review literature, categorizing studies by methodology (e.g., HPLC vs. UPLC) and environmental controls .

Q. What strategies mitigate ecological risks when disposing of this compound waste in laboratory settings?

- Methodological Answer :

- Risk Assessment : Prioritize biodegradability testing (OECD 301F) and aquatic toxicity assays (e.g., Daphnia magna LC₅₀) due to limited ecotoxicological data .

- Disposal Protocols : Follow EPA guidelines for deuterated compounds: incineration at >1000°C with alkaline scrubbers to neutralize acidic byproducts .

Methodological Frameworks for Advanced Studies

Table 1 : Key Parameters for Designing this compound Pharmacokinetic Studies

| Parameter | Recommendation | Reference |

|---|---|---|

| Sample Size | n ≥ 6 per group (power ≥80%, α=0.05) | |

| Ethical Compliance | IACUC/IRB approval for in vivo models | |

| Data Reproducibility | Pre-register protocols on Open Science |

Table 2 : FINER Criteria for Evaluating Research Questions on Isotope Effects

| Criterion | Application to this compound Research |

|---|---|

| Feasible | Access to deuterated analogs and HLMs |

| Novel | Explore understudied CYP2C19 deuterium kinetic isotope effects |

| Relevant | Link to personalized medicine for poor metabolizers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.